molecular formula C19H19F3N2OS B2467298 7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide CAS No. 1797572-90-7

7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide

Cat. No.: B2467298
CAS No.: 1797572-90-7
M. Wt: 380.43
InChI Key: UFNBNTFIFNWJMG-UHFFFAOYSA-N
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Description

7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, and is substituted with phenyl and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the formation of a thiazepane ring through the cyclization of a suitable amine and a sulfur-containing compound

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of advanced catalysts and reagents to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-Phenyl-bis(trifluoromethanesulfonimide): Known for its strong electron-withdrawing properties and used in various chemical reactions.

    Trifluoromethylated Anilines: Compounds with similar trifluoromethyl groups, used in pharmaceuticals and agrochemicals.

Uniqueness

7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is unique due to its thiazepane ring structure combined with phenyl and trifluoromethyl substitutions. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2OS/c20-19(21,22)15-7-4-8-16(13-15)23-18(25)24-10-9-17(26-12-11-24)14-5-2-1-3-6-14/h1-8,13,17H,9-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNBNTFIFNWJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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